5-Bromo-nicotinic acid butyl ester
Description
5-Bromo-nicotinic acid butyl ester (C₁₁H₁₂BrNO₂) is a brominated nicotinic acid derivative esterified with a butyl group. Its structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a carboxylate butyl ester at the 3-position.
Properties
IUPAC Name |
butyl 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-3-4-14-10(13)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZAVBVHHUZBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-nicotinic acid butyl ester typically involves the esterification of 5-Bromo-nicotinic acid with butanol. This can be achieved through a Fischer esterification reaction, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Another method involves the use of acid chlorides. 5-Bromo-nicotinic acid can be converted to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with butanol in the presence of a base like pyridine to yield the ester.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-nicotinic acid butyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-nicotinic acid butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and butanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products
Substitution: Products depend on the nucleophile used, such as 5-aminonicotinic acid butyl ester or 5-thionicotinic acid butyl ester.
Reduction: The major product is 5-Bromo-nicotinic acid butanol.
Hydrolysis: The products are 5-Bromo-nicotinic acid and butanol.
Scientific Research Applications
Synthesis Overview
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Bromination | Under acidic conditions | Variable |
| 2 | Esterification | Reflux with butanol | High |
Organic Synthesis
5-Bromo-nicotinic acid butyl ester serves as an important intermediate in the synthesis of more complex organic molecules. Its enhanced electrophilicity allows it to participate in various substitution reactions, leading to the formation of diverse chemical entities.
Key Reactions:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the development of new compounds.
- Coupling Reactions: It can be utilized in coupling reactions to form larger, more complex structures.
Biological Research
The compound exhibits significant biological activity, primarily through its interactions with enzymes and receptors. This makes it a valuable tool in pharmacological studies.
Biological Applications:
- Enzyme Interaction Studies: It is used to explore the binding affinities and mechanisms of action of various enzymes.
- Pharmacological Investigations: Its ability to modulate biological processes positions it as a candidate for drug development, particularly in targeting specific receptors involved in disease mechanisms.
Case Study 1: Enzyme Modulation
In a study investigating enzyme inhibitors, 5-Bromo-nicotinic acid butyl ester was evaluated for its ability to inhibit specific kinases involved in cancer pathways. The results indicated that the compound effectively reduced kinase activity, suggesting potential as a therapeutic agent.
Case Study 2: Synthesis of Derivatives
Researchers synthesized a series of derivatives from 5-Bromo-nicotinic acid butyl ester to evaluate their biological activity against bacterial strains. Several derivatives showed enhanced antibacterial properties compared to the parent compound, highlighting its utility in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-Bromo-nicotinic acid butyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Key Properties
- Molecular Weight : 270.13 g/mol (calculated).
- Lipophilicity : The butyl ester group increases hydrophobicity compared to shorter-chain esters, as indicated by higher logP values (estimated logP ~2.5–3.0) .
- Solubility : Expected to exhibit low water solubility, typical of aromatic esters, but enhanced solubility in organic solvents like acetonitrile or dichloromethane .
Comparison with Similar Compounds
Structural Analogs
The following nicotinic acid esters are structurally related to 5-bromo-nicotinic acid butyl ester:
<sup>a</sup> logP values estimated using Crippen or Joback methods .
<sup>b</sup> Solubility data from HPLC analysis .
Physical and Chemical Properties
- Thermal Stability : Butyl esters generally exhibit higher boiling points than methyl or ethyl analogs due to increased molecular weight and van der Waals interactions. For example, dimethylmalonic acid butyl esters show boiling points >737 K , suggesting similar trends for nicotinic acid derivatives.
- Crystallinity: Polymorphism studies on butyl esters (e.g., oleanolic acid butyl ester) reveal that dispersive interactions (van der Waals) dominate over hydrogen bonding in stabilizing crystal structures, which may apply to 5-bromo-nicotinic acid butyl ester .
Pharmacological and Industrial Relevance
- Bioavailability : The butyl ester’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility, impacting drug delivery .
- Applications : Ethyl and methyl analogs are used as intermediates in kinase inhibitors or Edg-2 receptor modulators , while the butyl ester’s applications remain under exploration.
Biological Activity
5-Bromo-nicotinic acid butyl ester (CAS: 1033692-95-3) is a chemical compound derived from nicotinic acid, characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a butyl ester functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders.
- Molecular Formula : C10H12BrNO2
- Molar Mass : 258.11 g/mol
- Structural Formula : 5-Bromo-nicotinic acid butyl ester .
Nicotinic Acetylcholine Receptor Interaction
Research indicates that compounds similar to 5-bromo-nicotinic acid butyl ester exhibit significant binding affinity to nicotinic acetylcholine receptors, particularly the α4β2 subtype. These receptors are critical in modulating neurotransmission and have been implicated in cognitive functions and neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Binding Affinity Studies
In vitro studies have demonstrated that derivatives of nicotinic acid, including those with bromine substitutions, can effectively bind to nAChRs. For instance, a related compound, nifzetidine, showed a binding affinity (Ki) of 0.67 nM at α4β2 nAChRs, suggesting that halogenated derivatives may enhance receptor interaction .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of brominated compounds. For instance, derivatives with a 5-bromo substituent have exhibited notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) for certain strains was reported between 15.625 μM and 62.5 μM, indicating effective bactericidal properties .
Comparative Antimicrobial Efficacy Table
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| 5-Bromo-nicotinic acid butyl ester | 15.625 - 62.5 | Antistaphylococcal |
| Gentamicin | 125 | Control |
| Ciprofloxacin | 0.381 | Control |
Neuroprotective Effects
The neuroprotective effects of nicotinic acid derivatives are also noteworthy. Research suggests that these compounds may enhance neuronal survival and function through their action on nAChRs. This is particularly relevant in the context of neurodegenerative diseases where cholinergic signaling is compromised.
Case Studies and Research Findings
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of nicotinic acid esters has shown promise in improving cognitive functions and reducing amyloid plaque formation.
- Antimicrobial Studies : A study evaluating the antibacterial efficacy of various brominated compounds found that those with a similar structure to 5-bromo-nicotinic acid butyl ester demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MBIC values indicating effective biofilm inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
